5-Methyl-2-(trifluoromethyl)cinnamic acid
Overview
Description
5-Methyl-2-(trifluoromethyl)cinnamic acid is a chemical compound with the CAS Number: 1017779-24-6 . It has a molecular weight of 230.19 . The IUPAC name for this compound is (2E)-3-[5-methyl-2-(trifluoromethyl)phenyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . The compound’s boiling point is 155-158 degrees Celsius .Scientific Research Applications
Anticancer Activity : A study designed and synthesized hybrid molecules containing cinnamic acid and 2-quinolinone derivatives, which demonstrated significant in vitro antiproliferative activity against cancer cell lines. These hybrids, particularly compound 5a, showed potent inhibitory activity and induced apoptosis in cancer cells (Abu Almaaty et al., 2021).
Chemical Synthesis : A research demonstrated an I2O5-promoted decarboxylative trifluoromethylation of a series of cinnamic acids and their derivatives, offering a safe and convenient access to various trifluoromethylated (E)-alkenes (Shang, Li, & Liu, 2015).
Interaction with Proteins : The interaction of cinnamic acid and methyl cinnamate with bovine serum albumin (BSA) was investigated, revealing complex formation and the influence of pH on BSA conformation, which impacts the interaction with these compounds. This research has implications for the food industry (Nunes et al., 2017).
Antioxidant Properties : The electron-transfer reaction of cinnamic acids and their methyl esters with the DPPH(*) radical in alcoholic solutions was studied, revealing insights into the reaction mechanisms and the influence of different substituents on the reaction rate (Foti, Daquino, & Geraci, 2004).
Synthesis Methods : A novel approach for the direct synthesis of cinnamic acids using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide was developed, demonstrating an efficient method for producing cinnamic acids (Chiriac, Tanasă, & Onciu, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that cinnamic acid derivatives can have a broad range of targets due to their diverse biological activities .
Mode of Action
Cinnamic acid derivatives are known to terminate radical chain reactions by donating electrons that react with radicals, forming stable products .
Biochemical Pathways
5-Methyl-2-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, which comes from the biosynthetic pathway of shikimic acid, its precursor being phenylalanine . It participates in the synthesis of more complex secondary metabolites such as lignins, flavonoids, isoflavonoids, tannins, coumarins, and anthocyanins, which play vital roles in plant physiology .
Result of Action
It is known that cinnamic acid derivatives can have a broad range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Spillage is unlikely to penetrate the soil .
Properties
IUPAC Name |
(E)-3-[5-methyl-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)8(6-7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDCFLMGKPCCR-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.